Methyl 1-(p-tolyl)cyclopropanecarboxylate

Descripción general

Descripción

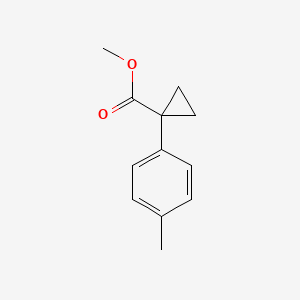

“Methyl 1-(p-tolyl)cyclopropanecarboxylate” is a chemical compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol. It is used in various applications, including structure-activity studies of small carboxylic acids (SCAs) and the identification of selective orthosteric ligands for both free fatty acid receptor 2 (FFA2) and free fatty acid receptor 3 (FFA3) .

Molecular Structure Analysis

The molecular structure of “Methyl 1-(p-tolyl)cyclopropanecarboxylate” consists of a cyclopropane ring attached to a carboxylate group and a p-tolyl group. The p-tolyl group is a functional group related to toluene, consisting of a methyl group and an aromatic ring .Aplicaciones Científicas De Investigación

Synthesis of Pyrazolone Derivatives

“Methyl 1-(p-tolyl)cyclopropanecarboxylate” can be used in the synthesis of Pyrazolone derivatives . Pyrazolone derivatives have been of interest to medicinal chemists for their wide range of biological activity . The presence of C=O group is of great importance, considering the fact that it can be transformed into various chloride compounds and imine compounds .

Biological Activities of Pyrazolone Derivatives

The synthesized Pyrazolone derivatives using “Methyl 1-(p-tolyl)cyclopropanecarboxylate” have significant effects against the tested microorganisms . This makes it a potential candidate for developing new antibacterial and antifungal agents .

Potential Extraction and Spectrophotometric Reagents

“Methyl 1-(p-tolyl)cyclopropanecarboxylate” can be used in the synthesis of α-ketoimines, which have applications as potential extraction and spectrophotometric reagents . They also have applications in the synthesis of interesting tetradentatate β-ketoimine complexes with metals .

Ethylene Agonist in Plants

“Methyl 1-(p-tolyl)cyclopropanecarboxylate” has been identified as an agonist of ethylene response in plants . It triggers enhanced ethylene-related responses in plants similar to the effects of ACC .

Plant Growth Regulator

The bioactivities of “Methyl 1-(p-tolyl)cyclopropanecarboxylate” render it a potential plant growth regulator (PGR) for the agricultural and postharvest industries . It can regulate a myriad of biological processes including seed germination, root growth and hair formation, nodulation, leaf expansion, organ senescence and abscission, fruit ripening, and responses to numerous stresses such as drought, flooding, high salinity, and low temperature .

Adsorption and Dissociation Studies

“Methyl 1-(p-tolyl)cyclopropanecarboxylate” can be used in adsorption and dissociation studies . For example, it can be deposited on Au(111) and investigated by means of photoelectron spectroscopy and density functional theory calculations .

Propiedades

IUPAC Name |

methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-9-3-5-10(6-4-9)12(7-8-12)11(13)14-2/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKNOCBCIJGIOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CC2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-(p-tolyl)cyclopropanecarboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid](/img/structure/B1456815.png)

![{2-[(3,4-Dimethoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1456818.png)

![Phenyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-amine](/img/structure/B1456829.png)